Heptadecylpropanedioic acid

Description

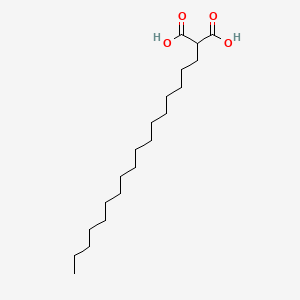

Heptadecylpropanedioic acid (C₁₇H₃₄(COOH)₂) is a dicarboxylic acid derivative with a 17-carbon alkyl chain (heptadecyl group) attached to a propanedioic acid (malonic acid) backbone. Regulatory authorities, including the European Chemicals Agency (ECHA), have classified similar long-chain carboxylic acids as substances of very high concern (SVHC) due to environmental persistence and bioaccumulation risks .

Properties

CAS No. |

84297-23-4 |

|---|---|

Molecular Formula |

C20H38O4 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

2-heptadecylpropanedioic acid |

InChI |

InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19(21)22)20(23)24/h18H,2-17H2,1H3,(H,21,22)(H,23,24) |

InChI Key |

BTBJCTWMARHHQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecylpropanedioic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives with heptadecyl halides under basic conditions, followed by decarboxylation. Another method includes the oxidation of heptadecyl alcohols or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic oxidation of heptadecyl alcohols. This process typically involves the use of metal catalysts such as platinum or palladium to facilitate the oxidation reaction under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Heptadecylpropanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce this compound derivatives with additional functional groups.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alcohols, amines, or other nucleophiles in the presence of catalysts or activating agents.

Major Products:

Oxidation: this compound derivatives with additional oxygen-containing functional groups.

Reduction: Heptadecylpropanediol or heptadecylpropanal.

Substitution: Esters, amides, or other substituted derivatives.

Scientific Research Applications

Heptadecylpropanedioic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound’s long hydrocarbon chain makes it useful in studying lipid interactions and membrane dynamics.

Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

Heptadecylpropanedioic acid can be compared to other long-chain dicarboxylic acids, such as octadecylpropanedioic acid and nonadecylpropanedioic acid. While these compounds share similar structural features, this compound is unique due to its specific chain length and the resulting physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares heptadecylpropanedioic acid with three structurally related compounds: heptadecanedioic acid, 10,12-heptadecadiynoic acid, and perfluorotetradecanoic acid (a PFAS analog).

Key Observations:

- Heptadecanedioic acid (C₁₇H₃₂O₄) shares a similar alkyl chain length but lacks the branched propanedioic acid moiety. Its higher melting point (~100–110°C) suggests stronger intermolecular forces compared to this compound .

- 10,12-Heptadecadiynoic acid contains conjugated triple bonds, increasing reactivity for applications like click chemistry but reducing environmental persistence .

- PFAS analogs (e.g., perfluorotetradecanoic acid) exhibit extreme persistence due to C-F bonds, unlike the degradable C-H bonds in this compound .

Industrial and Regulatory Considerations

- ECHA’s SVHC classification for similar compounds suggests strict handling requirements .

- Heptadecanedioic Acid : Used in polymer synthesis; safety protocols mandate eye protection and controlled handling .

- 10,12-Heptadecadiynoic Acid: Requires respiratory protection due to dust generation during processing .

Environmental Impact

- Its biodegradability is likely higher than PFAS but lower than short-chain diacids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.